Rabeprazole Sodium

Description

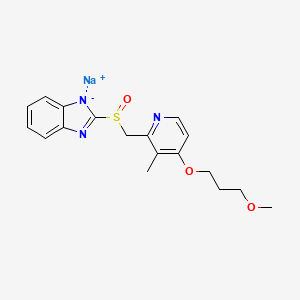

This compound is the sodium salt of the prodrug rabeprazole, a substituted benzimidazole proton pump inhibitor, with potential anti-ulcer activity. After protonation, accumulation, and transformation to the active sulfenamide within the acidic environment of gastric parietal cells, rabeprazole selectively and irreversibly binds to and inhibits the H+, K+ATPase (hydrogen-potassium adenosine triphosphatase) enzyme system located on the parietal cell secretory surface, inhibiting gastric acid secretion.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1999 and has 3 approved and 4 investigational indications.

See also: Rabeprazole (has active moiety).

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCQSTCYZUOBHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044205 | |

| Record name | Rabeprazole sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117976-90-6 | |

| Record name | Rabeprazole sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rabeprazole sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-({[4-(3-Methoxypropoxy)-3-methyl-2-pyridyl]methyl}sulfinyl)-1H-benzimidazole sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RABEPRAZOLE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L36P16U4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Labyrinth of Purity: A Technical Guide to the Synthesis and Characterization of Rabeprazole Sodium Impurities

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of rabeprazole sodium and its associated impurities. This compound, a proton pump inhibitor, is a cornerstone in the treatment of acid-related gastrointestinal disorders. Ensuring its purity is paramount for the safety and efficacy of the final drug product. This document details the synthetic pathways that can lead to impurity formation, outlines robust analytical methodologies for their detection and characterization, and provides insights into their management as per regulatory standards.

Synthesis of this compound: A Double-Edged Sword

The synthesis of this compound is a multi-step process that, while efficient, can inadvertently generate a spectrum of impurities. The primary route involves the condensation of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride with 2-mercaptobenzimidazole, followed by an oxidation step to form the sulfoxide moiety of rabeprazole.

The formation of impurities can occur at various stages, arising from starting materials, intermediates, or side reactions. Even the final oxidation step, if not carefully controlled, can lead to over-oxidation, forming the sulfone impurity.

General Synthetic Scheme

The synthesis of this compound typically involves two key steps after the preparation of the substituted pyridine and benzimidazole precursors:

-

Condensation: Formation of the thioether intermediate (Rabeprazole sulfide).

-

Oxidation: Conversion of the thioether to the sulfoxide, rabeprazole.

The subsequent formation of the sodium salt yields the final active pharmaceutical ingredient (API).

The Spectrum of Impurities: Known and Novel Contaminants

Impurities in this compound can be broadly categorized as process-related impurities, degradation products, and metabolites. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present at a level of 0.10% or higher.[1]

Some of the commonly encountered impurities include:

-

Rabeprazole Sulfide: A key intermediate in the synthesis.

-

Rabeprazole Sulfone: An over-oxidation product.[1]

-

Chloro and Methoxy Analogues: Process impurities arising from starting materials.[1][3]

-

2-Mercaptobenzimidazole: An unreacted starting material.[4][5]

Forced degradation studies, which subject the drug substance to stress conditions such as acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[6][7][8][9] this compound is found to be particularly labile under acidic and oxidative conditions.[6]

Characterization of Impurities: An Analytical Arsenal

A multi-pronged analytical approach is essential for the definitive identification and quantification of this compound impurities. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for separation and quantification, while spectroscopic methods provide structural elucidation.

Chromatographic Methods

A robust, stability-indicating HPLC method is the cornerstone of impurity profiling. A typical method utilizes a reversed-phase C18 column with a gradient elution program.

Table 1: Typical HPLC Method Parameters for this compound Impurity Profiling

| Parameter | Condition |

| Column | Waters Symmetry Shield RP18, 250 mm × 4.6 mm, 5 µm[6] |

| Mobile Phase A | 0.025 M Potassium dihydrogen orthophosphate buffer (pH 3.0)[6] |

| Mobile Phase B | Water:Acetonitrile (10:90 v/v)[6] |

| Flow Rate | 1.0 mL/min[6] |

| Detection | UV at 280 nm[6] |

| Column Temperature | 30°C |

Note: This is an exemplary method; specific conditions may need to be optimized.

Spectroscopic and Spectrometric Techniques

-

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), it is indispensable for determining the molecular weight of impurities, aiding in their initial identification.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure of isolated impurities, allowing for unambiguous identification.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the impurity molecules.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are critical to understanding the stability of this compound and identifying its degradation products.[6]

Protocol for Acid Degradation: [6]

-

Dissolve a known amount of this compound tablet powder (equivalent to 25 mg) in a 50 mL volumetric flask.

-

Add 10 mL of diluent and 3 mL of 0.1 M HCl.

-

Place the flask in a water bath at 60°C for 45 minutes.

-

Cool the flask to room temperature.

-

Neutralize the solution by adding 3 mL of 0.1 M NaOH.

-

Dilute to the mark with the diluent and mix well.

-

Analyze the sample by HPLC. The major degradant observed is Impurity-5.[6]

Protocol for Base Degradation:

-

Follow the same initial steps as acid degradation, but use 0.1 M NaOH instead of HCl.

-

Significant degradation is observed under these conditions.[6]

Protocol for Oxidative Degradation: [6]

-

Dissolve a known amount of this compound tablet powder (equivalent to 25 mg) in a 50 mL volumetric flask.

-

Add 10 mL of diluent and 3 mL of 1% hydrogen peroxide.

-

Keep the flask at room temperature for 30 minutes.

-

Dilute to the mark with the diluent and mix well.

-

Analyze the sample by HPLC. The major impurity formed is Impurity-4.[6]

Protocol for Thermal Degradation: [6]

-

Store this compound tablet powder (equivalent to 25 mg) in a hot air oven at 105°C for 18 hours.

-

After cooling to room temperature, dissolve the powder in 35 mL of diluent in a 50 mL volumetric flask.

-

Dilute to the mark with the diluent.

-

Analyze the sample by HPLC. A significant degradant is Impurity-7.[6]

Protocol for Hydrolytic Degradation: [6]

-

Transfer this compound tablet powder (equivalent to 25 mg) into a 50 mL volumetric flask.

-

Add 10 mL of diluent and 10 mL of water.

-

Place the flask in a water bath at 60°C for 3 hours.

-

Cool to room temperature and dilute to the mark with the diluent.

-

Analyze by HPLC. The major degradant is Impurity-6.[6]

Synthesis of Rabeprazole Sulfone (Impurity II)

The sulfone impurity can be synthesized by the over-oxidation of rabeprazole.[1]

-

Dissolve rabeprazole in a suitable solvent such as chloroform.

-

Add an excess of an oxidizing agent, for example, 2.2 equivalents of meta-chloroperoxybenzoic acid (m-CPBA).[1]

-

Stir the reaction mixture at a controlled temperature (e.g., 0-5°C).

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, work up the reaction mixture to isolate the rabeprazole sulfone.

Data Presentation

Table 2: Summary of Known this compound Impurities

| Impurity Name | Structure / Characterization | Type |

| Impurity I | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl] methyl]thio]-1H-benzimidazole | Process-Related (Sulfide)[2] |

| Impurity II | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl] methyl] sulfonyl]-1H-benzimidazole | Process-Related/Degradation (Sulfone)[2] |

| Impurity III | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl-1-oxide] methyl] sulfonyl]-1H-benzimidazole | Process-Related (Sulfone-N-oxide)[2] |

| Impurity IV | 2-[[[4-(3-methoxypropoxy)-3-methyl] pyridin-2-yl]methanesulfinyl]-1-[[4-(3-methoxypropoxy)-3-methyl]pyridin-2-ylmethyl]-1H-benzimidazole | Process-Related[2] |

| Impurity V | 2-[[[4-methoxy-3-methyl-2-pyridinyl] methyl] sulfinyl]-1H-benzimidazole | Process-Related (Methoxy analogue)[2][3] |

| Impurity VI | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridine-1-oxide] methyl] sulfinyl]-1H-benzimidazole | Process-Related (N-oxide)[2] |

| Chloro Analogue | 2-{[(4-chloro-3-methyl-2-pyridinyl) methyl] sulfinyl}-1H-bezimidazole | Process-Related[3] |

Visualizing the Pathways

The following diagrams illustrate the logical flow of the synthesis and impurity formation, as well as a typical experimental workflow for impurity analysis.

Caption: Synthetic pathway of rabeprazole and key routes of impurity formation.

Caption: A typical experimental workflow for the analysis of rabeprazole impurities.

Conclusion

The synthesis and characterization of this compound impurities are critical aspects of pharmaceutical development and quality control. A thorough understanding of the synthetic process and potential degradation pathways, coupled with robust and validated analytical methods, is essential to ensure the purity, safety, and efficacy of the final drug product. This guide provides a foundational understanding for researchers and scientists working in this field, emphasizing the importance of a systematic and scientifically sound approach to impurity profiling.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Identification and characterization of potential impurities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and synthesis of potential impurities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Identification and genotoxicity evaluation of potential impurities in this compound using in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of this compound in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON this compound USING RP- HPLC | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. wjpps.com [wjpps.com]

In Vitro Activity of Rabeprazole Sodium Against Helicobacter pylori: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of rabeprazole sodium against Helicobacter pylori. Rabeprazole, a proton pump inhibitor (PPI), has demonstrated direct antimicrobial properties against this pathogenic bacterium, independent of its acid-suppression effects.[1] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows to support further research and drug development efforts in the eradication of H. pylori.

Direct Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

This compound exhibits potent in vitro antibacterial activity against H. pylori, often superior to other PPIs such as omeprazole and lansoprazole.[2][3] This direct inhibitory effect is a crucial aspect of its efficacy in H. pylori eradication therapies.

Data Presentation: MIC of Rabeprazole and Comparators

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of rabeprazole and other relevant compounds against H. pylori as reported in various studies.

| Compound | Number of Strains | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Rabeprazole | 133 clinical isolates | Not specified | 8 | 16 | [2] |

| Rabeprazole | 30 clinical isolates | 0.125 - 1.0 | Not specified | Not specified | [4][5] |

| Rabeprazole | 3 strains | Not specified | Not specified | 2.25 (MIC99) | [6] |

| Lansoprazole | 133 clinical isolates | Not specified | 16 | 32 | [2] |

| Lansoprazole | 3 strains | Not specified | Not specified | 42.5 (MIC99) | [6] |

| Omeprazole | 133 clinical isolates | Not specified | 32 | 64 | [2] |

| Esomeprazole | 3 strains | Not specified | Not specified | 360 (MIC99) | [6] |

| Amoxicillin | 30 clinical isolates | MIC for 1 resistant strain: 1.0 | Not specified | Not specified | [4][5] |

| Metronidazole | 30 clinical isolates | 8 - 256 (for 9 resistant strains) | Not specified | Not specified | [4][5] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (Agar Dilution Method)

The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent against H. pylori.

1. Preparation of Media and Antimicrobial Agents:

-

Mueller-Hinton agar supplemented with 5-10% defibrinated sheep or horse blood is commonly used.

-

This compound is dissolved in an appropriate solvent (e.g., distilled water) to create a stock solution.

-

Serial twofold dilutions of the rabeprazole stock solution are prepared.

2. Inoculum Preparation:

-

H. pylori strains are cultured on a suitable agar medium for 48-72 hours under microaerophilic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂).

-

Bacterial colonies are harvested and suspended in a sterile broth (e.g., Brucella broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

3. Inoculation and Incubation:

-

A standardized volume of the bacterial suspension is inoculated onto the surface of the agar plates containing the various concentrations of rabeprazole.

-

The plates are incubated at 37°C for 48-72 hours under microaerophilic conditions.

4. Interpretation of Results:

-

The MIC is defined as the lowest concentration of rabeprazole that completely inhibits the visible growth of H. pylori.

Inhibition of Helicobacter pylori Motility

H. pylori's motility, conferred by its flagella, is a critical virulence factor that enables it to colonize the gastric mucosa.[7] Rabeprazole and its thioether derivative have been shown to significantly inhibit the motility of H. pylori.[7][8]

Data Presentation: Inhibition of Motility

| Compound | Concentration for 50% Motility Inhibition (IC₅₀) (µg/mL) | Reference |

| Rabeprazole | 16 | [7][8] |

| Rabeprazole Thioether | 0.25 | [7][8] |

| Lansoprazole | 16 | [7][8] |

| Omeprazole | >64 | [7][8] |

Experimental Protocol: Motility Inhibition Assay

1. Bacterial Culture and Preparation:

-

H. pylori is cultured in a liquid medium (e.g., Brucella broth supplemented with fetal bovine serum) for 24-48 hours.

-

The bacterial cells are harvested by centrifugation and resuspended in a motility buffer at a specific pH (e.g., pH 6.0 or 7.4).

2. Microscopic Observation:

-

A sample of the bacterial suspension is placed on a glass slide.

-

The motility of the bacteria is observed using a phase-contrast microscope.

3. Treatment and Analysis:

-

Rabeprazole or other test compounds are added to the bacterial suspension at various concentrations.

-

The motility of the bacteria is observed immediately after the addition of the compound and at specified time points.

-

The percentage of motile bacteria or the speed of movement is quantified to determine the inhibitory effect.

Inhibition of Helicobacter pylori Urease Activity

Urease is a key enzyme for H. pylori survival in the acidic environment of the stomach, as it neutralizes gastric acid by producing ammonia.[9] Rabeprazole has been identified as a potent inhibitor of H. pylori urease.[9][10]

Data Presentation: Urease Inhibition

| Compound | 50% Inhibitory Concentration (IC₅₀) (µM) | Mechanism of Inhibition | Reference |

| Rabeprazole | 0.29 | Irreversible, noncompetitive | [9][10] |

| Omeprazole | 5.4 | Not specified | [10] |

| Lansoprazole | 9.3 | Not specified | [10] |

| AG-2000 | 0.3 | Not specified | [10] |

The inhibitory potency of rabeprazole on urease is pH-dependent, with greater inhibition observed at a lower pH.[9]

Experimental Protocol: Urease Inhibition Assay

1. Preparation of Urease Extract:

-

H. pylori cells are cultured, harvested, and lysed to release the urease enzyme.

-

The crude enzyme extract is obtained by centrifugation to remove cellular debris.

2. Urease Activity Measurement:

-

The activity of the urease extract is measured by quantifying the amount of ammonia produced from urea. This can be done using methods such as the Berthelot (phenol-hypochlorite) reaction.

3. Inhibition Studies:

-

The urease extract is pre-incubated with various concentrations of rabeprazole for a specific period.

-

Urea is then added to the mixture, and the urease activity is measured.

-

The percentage of inhibition is calculated by comparing the activity in the presence of rabeprazole to the control (without inhibitor).

Proposed Mechanism of Urease Inhibition

Rabeprazole is thought to inhibit H. pylori urease by forming disulfide bonds with the active site of the enzyme.[10] This interaction is irreversible and noncompetitive.[9] The addition of sulfhydryl compounds like β-mercaptoethanol can prevent and even reverse this inhibition, supporting the proposed mechanism of disulfide bond formation.[10]

References

- 1. Rabeprazole: the role of proton pump inhibitors in Helicobacter pylori eradication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Activities of Rabeprazole, a Novel Proton Pump Inhibitor, and Its Thioether Derivative Alone and in Combination with Other Antimicrobials against Recent Clinical Isolates of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro antagonism of rabeprazole and metronidazole upon clinical isolates of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. [In-vitro activity of rabeprazole, lansoprazole, and esomeprazole against Helicobacter pylori] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Novel Action of the Proton Pump Inhibitor Rabeprazole and Its Thioether Derivative against the Motility of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel action of the proton pump inhibitor rabeprazole and its thioether derivative against the motility of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic studies of Helicobacter pylori urease inhibition by a novel proton pump inhibitor, rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Helicobacter pylori urease inhibition by rabeprazole, a proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile and Chemical Properties of Rabeprazole Sodium

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rabeprazole sodium is a potent, second-generation proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the gastric H+/K+-ATPase (proton pump)[1][2][3]. Chemically classified as a substituted benzimidazole, it is a prodrug that undergoes conversion to its active sulfonamide form in the acidic environment of the gastric parietal cells[1][4][5]. This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and key experimental methodologies associated with this compound. Quantitative data are presented in structured tables for clarity, and critical pathways and workflows are visualized using diagrams.

Chemical Properties of this compound

This compound is the sodium salt of rabeprazole[6]. Its stability is pH-dependent; it is labile in acidic conditions and more stable in alkaline environments, necessitating its formulation in enteric-coated, delayed-release dosage forms[7][8][9].

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Name | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]-methyl]sulfinyl]-1H-benzimidazole sodium salt | [6][7][10] |

| Molecular Formula | C₁₈H₂₀N₃NaO₃S | [6][11] |

| Molecular Weight | 381.43 g/mol | [7][11] |

| Appearance | White to slightly yellowish-white solid/powder | [7][11][12] |

| Melting Point | 140-141°C (with decomposition) | [3][11] |

| pKa | ~5.0 (pyridine N) | [12][13][14] |

| UV Absorption Max (λmax) | 284-285 nm (in various solvents) | [15][16][17] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | References |

| Water | Very soluble / Freely soluble | [7][9][11][12] |

| Methanol | Very soluble / Freely soluble | [7][9][11][12] |

| Ethanol | Freely soluble | [7][9][11][12] |

| Chloroform | Freely soluble | [9][11] |

| Ethyl Acetate | Freely soluble | [9][11] |

| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [16] |

| Ether | Insoluble | [7][9][11][12] |

| n-Hexane | Insoluble | [7][9][11][12] |

| PBS (pH 7.2) | ~10 mg/mL | [16] |

Pharmacological Profile

Mechanism of Action

Rabeprazole belongs to the class of antisecretory compounds known as proton pump inhibitors[1][7]. It does not possess anticholinergic or H2-receptor antagonist properties[1][2]. The core mechanism involves the targeted inhibition of the final step in gastric acid production[1][2][7].

-

Systemic Absorption & Parietal Cell Accumulation : After absorption from the small intestine, the inactive rabeprazole prodrug is transported systemically to the gastric parietal cells[4][12]. As a weak base, it selectively accumulates in the acidic secretory canaliculi of these cells[13].

-

Acid-Catalyzed Activation : The high acidity of the canaliculi (pH < 2) facilitates the rapid protonation of rabeprazole[1][2][4]. This is followed by a chemical conversion into its active form, a cationic tetracyclic sulfenamide[1][4][18]. Rabeprazole has a high pKa (~5.0), allowing it to be activated more rapidly and over a broader pH range compared to other PPIs like omeprazole and lansoprazole[11][13][14].

-

Irreversible Enzyme Inhibition : The active sulfenamide forms a stable, covalent disulfide bond with cysteine residues on the α-subunit of the H+/K+-ATPase enzyme[4][12]. This irreversible binding inactivates the proton pump, blocking the final step of acid secretion—the exchange of H+ ions from the parietal cell for K+ ions from the gastric lumen[2][4][12]. Acid secretion can only resume once new H+/K+-ATPase pumps are synthesized by the cell[12].

Caption: Mechanism of action of rabeprazole in gastric parietal cells.

Pharmacodynamics

Rabeprazole produces a potent and sustained dose-dependent inhibition of both basal and stimulated gastric acid secretion[4][14][19]. The antisecretory effect begins within one hour of oral administration, with a 20 mg dose achieving a median 88% of maximal inhibition of 24-hour gastric acidity after the first dose[7][13]. Studies have shown that rabeprazole achieves a significantly greater decrease in intragastric acidity on the first day of dosing compared to omeprazole[19][20]. Additionally, rabeprazole exhibits in vitro antibacterial activity against Helicobacter pylori, which is greater than that of lansoprazole or omeprazole[19][20].

Pharmacokinetics

Rabeprazole is administered in an enteric-coated formulation to protect the acid-labile drug from degradation in the stomach[7][21]. Its pharmacokinetics are linear over an oral dose range of 10 mg to 40 mg[7].

Table 3: Pharmacokinetic Parameters of this compound (20 mg Oral Dose)

| Parameter | Value | References |

| Bioavailability | ~52% | [7][12][22] |

| Time to Peak Plasma Conc. (Tmax) | 2.0 - 5.0 hours | [7] |

| Plasma Protein Binding | 96.3% - 97% | [7][11][12] |

| Plasma Half-life (t½) | 1 - 2 hours | [7][12] |

| Metabolism | Extensive, hepatic. Primarily non-enzymatic reduction to a thioether metabolite. Minor pathway via CYP2C19 and CYP3A4. | [4][12] |

| Excretion | ~90% renal (as metabolites); ~10% fecal | [12] |

Rabeprazole's metabolism is less dependent on the CYP2C19 isoenzyme compared to other PPIs, making its antisecretory activity more predictable across patients with different CYP2C19 genotypes[14][22]. The primary metabolites, including a thioether carboxylic acid and its glucuronide, are eliminated mainly through the urine[2][12].

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This protocol is a generalized method based on descriptions of assays using isolated gastric vesicles.

Objective: To determine the IC₅₀ of rabeprazole for the gastric proton pump.

Methodology:

-

Preparation of Gastric Vesicles: Hog or rabbit gastric mucosal vesicles rich in H+/K+-ATPase are prepared by differential centrifugation and sucrose gradient separation.

-

Enzyme Activation: Vesicles are pre-incubated in a potassium-containing buffer to load them with K+.

-

Inhibition Step: The vesicles are incubated with varying concentrations of rabeprazole (and other PPIs for comparison) at a low pH (e.g., pH < 4.0) to facilitate drug activation. Incubation times are varied to assess the rate of inhibition.

-

Assay of ATPase Activity: The H+/K+-ATPase reaction is initiated by adding Mg²⁺-ATP. The activity is measured by quantifying the rate of ATP hydrolysis, typically by measuring the release of inorganic phosphate (Pi) using a colorimetric method (e.g., Fiske-Subbarow method).

-

Data Analysis: The percentage of inhibition at each rabeprazole concentration is calculated relative to a control (no inhibitor). The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. In vitro, rabeprazole has been shown to inhibit acid transport in porcine gastric vesicles with a half-life of 90 seconds[1][7].

In Vivo Gastric Acid Secretion Model (Pylorus-Ligated Rat)

This protocol describes a classic animal model to assess the antisecretory effects of rabeprazole.

Objective: To evaluate the in vivo efficacy of rabeprazole in inhibiting gastric acid secretion.

Methodology:

-

Animal Preparation: Male Wistar or Sprague-Dawley rats are fasted for 18-24 hours with free access to water.

-

Drug Administration: Rabeprazole (e.g., 30 mg/kg) or vehicle is administered orally or intraperitoneally[11][16].

-

Surgical Procedure: After a set time post-dosing, the rats are anesthetized. A midline abdominal incision is made, and the pylorus (the junction between the stomach and small intestine) is ligated with a silk suture to allow for the accumulation of gastric juice. The abdominal wall is then closed.

-

Gastric Juice Collection: After a defined period (e.g., 4 hours), the animals are euthanized. The esophagus is clamped, and the stomach is removed. The gastric contents are collected and centrifuged.

-

Analysis: The volume of the gastric juice is measured. The concentration of acid (total acidity) is determined by titration with a standardized NaOH solution (e.g., 0.01 N) using a pH meter or an indicator like phenolphthalein.

-

Data Analysis: The total acid output is calculated (Volume × Acidity). The percentage inhibition of acid secretion by rabeprazole is calculated by comparing the acid output of the treated group to the vehicle control group.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a typical stability-indicating RP-HPLC method for the quantification of this compound and its degradation products in pharmaceutical formulations[17][23][24].

Objective: To develop and validate a method for the quantitative analysis of this compound.

Methodology:

-

Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV detector[17][24].

-

Chromatographic Conditions:

-

Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[17][24].

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M Potassium Dihydrogen Phosphate, pH adjusted) and an organic modifier like acetonitrile and/or methanol[17][24]. A gradient or isocratic elution may be used.

-

Column Temperature: Maintained at a constant temperature, e.g., 30°C or 35°C[24].

-

Detection: UV detection at the λmax of rabeprazole, approximately 285 nm[17][24].

-

-

Sample and Standard Preparation:

-

Standard Solution: A known concentration of this compound working standard is prepared in a suitable diluent (e.g., methanolic NaOH solution or mobile phase)[17].

-

Sample Solution: Tablet powder equivalent to a specific amount of rabeprazole is dissolved in the diluent, sonicated, filtered, and diluted to the final concentration[23].

-

-

Method Validation (as per ICH guidelines):

-

Specificity: Assessed by analyzing placebo, standards, and stressed samples to ensure no interference at the retention time of rabeprazole.

-

Linearity: A series of solutions of different concentrations are analyzed to confirm a linear relationship between peak area and concentration.

-

Accuracy: Determined by recovery studies, spiking a placebo with known amounts of the drug at different levels (e.g., 50%, 100%, 150%).

-

Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations.

-

Robustness: The effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, flow rate) is assessed.

-

Caption: General experimental workflow for HPLC analysis of rabeprazole.

References

- 1. scholarsinmedicine.com [scholarsinmedicine.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound | C18H20N3NaO3S | CID 14720269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. tandfonline.com [tandfonline.com]

- 10. CN101627996B - this compound composition and preparation method thereof - Google Patents [patents.google.com]

- 11. This compound | 117976-90-6 [chemicalbook.com]

- 12. Rabeprazole - Wikipedia [en.wikipedia.org]

- 13. This compound | 171440-19-0 | Benchchem [benchchem.com]

- 14. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. japsonline.com [japsonline.com]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. Review article: the pharmacology of rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. semanticscholar.org [semanticscholar.org]

- 21. medicines.org.uk [medicines.org.uk]

- 22. researchgate.net [researchgate.net]

- 23. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of this compound in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. sphinxsai.com [sphinxsai.com]

Beyond the Pump: An In-Depth Technical Guide to the Alternative Molecular Targets of Rabeprazole Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular mechanisms of rabeprazole sodium that extend beyond its well-established role as a proton pump inhibitor. While its efficacy in acid-related disorders is undisputed, a growing body of evidence reveals a broader pharmacological profile with significant implications for inflammation, cancer biology, and infectious disease. This document synthesizes current research, presenting quantitative data, outlining experimental methodologies, and visualizing key signaling pathways to provide a comprehensive resource for the scientific community.

Anti-inflammatory and Immunomodulatory Actions

Rabeprazole exerts notable anti-inflammatory effects through the modulation of several key signaling cascades. These actions are independent of its acid-suppressing properties and suggest its potential therapeutic application in inflammatory conditions.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of inflammatory responses and cell proliferation. Rabeprazole has been shown to interfere with this pathway at multiple levels.

Key Findings:

-

Rabeprazole treatment leads to a downregulation of STAT3 and FOXF1 phosphorylation, which in turn inhibits their nuclear translocation.[1][2]

-

This inhibition decreases the binding of STAT3 and FOXF1 to the promoter of ZO-1, a crucial tight junction protein, leading to a disruption of the gastric epithelial barrier.[1][2]

-

Furthermore, rabeprazole has been found to abolish the interaction between endogenous FOXF1 and STAT3.[1]

-

In the context of gastric epithelial cells, rabeprazole suppresses cell proliferation by targeting STAT3-mediated glycolysis.[3] It achieves this by reducing the phosphorylation of STAT3, which attenuates its nuclear translocation and subsequent binding to the promoter of the hexokinase 2 (HK2) gene, a key glycolytic enzyme.[3]

Signaling Pathway:

Caption: Rabeprazole inhibits STAT3 phosphorylation and nuclear translocation.

Modulation of NF-κB and MAPK Pathways

Nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory response.

Key Findings:

-

In a model of cyclophosphamide-induced hepatotoxicity, rabeprazole pretreatment was shown to suppress the TLR4/NF-κB and MAPK pathways.[4][5]

-

Rabeprazole can inhibit the phosphorylation of ERK1/2, a key component of the MAPK pathway, in certain gastric cancer cell lines, leading to attenuated cell viability.[6]

Signaling Pathway:

Caption: Rabeprazole suppresses TLR4 and inhibits MAPK phosphorylation.

Inhibition of NLRP3 Inflammasome and Pyroptosis

Rabeprazole has been demonstrated to inhibit inflammatory reactions by suppressing cell pyroptosis, a form of programmed cell death, in gastric epithelial cells.[7][8]

Key Findings:

-

Rabeprazole inhibits the activation of the NLRP3 inflammasome, a multiprotein complex that triggers inflammatory responses.[7]

-

This inhibition leads to a decrease in the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[7][8]

-

The suppression of the NLRP3 inflammasome is associated with reduced expression of ASC, NLRP3, and Caspase-1, resulting in decreased levels of cleaved-caspase-1.[7]

Experimental Workflow:

Caption: Workflow for assessing rabeprazole's effect on pyroptosis.

Direct Antimicrobial Activity

Beyond creating an unfavorable acidic environment for Helicobacter pylori, rabeprazole exhibits direct antimicrobial properties.

Inhibition of Helicobacter pylori Urease

Urease is an essential enzyme for the survival of H. pylori in the acidic milieu of the stomach.

Key Findings:

-

Rabeprazole is a potent inhibitor of H. pylori urease activity.[9]

-

The inhibitory effect is thought to occur through the formation of disulfide bonds between rabeprazole and the active site of the enzyme.[9]

-

This inhibition can be prevented and reversed by sulfhydryl compounds like β-mercaptoethanol.[9]

| Compound | IC50 for H. pylori Urease Inhibition (µM) |

| Rabeprazole | 0.29[9] |

| Omeprazole | 5.4[9] |

| Lansoprazole | 9.3[9] |

Antioxidant Properties

The role of rabeprazole as an antioxidant has been investigated, with some studies suggesting a capacity to scavenge free radicals.

Key Findings:

-

In a comparative study, rabeprazole demonstrated the ability to reduce the stable free radical α,α-diphenyl-β-picrylhydrazyl (DPPH).[10]

-

However, its antioxidant activity was found to be less potent than that of omeprazole and esomeprazole.[10][11]

| Proton Pump Inhibitor | IC50 for DPPH Radical Scavenging Activity (µg/mL) |

| Rabeprazole | 40.7 ± 7.2[10][11] |

| Omeprazole | 18.7 ± 5.7[10][11] |

| Esomeprazole | 18.7 ± 5.7[10][11] |

| Lansoprazole | 49.3 ± 3.1[10][11] |

| Pantoprazole | 49.0 ± 9.4[10][11] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol.

-

Sample preparation: Rabeprazole and other test compounds are prepared in a series of concentrations.

-

Reaction mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compounds.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Spectrophotometric measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm).

-

Calculation of scavenging activity: The percentage of DPPH radical scavenging is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Regulation of Cellular Processes

Rabeprazole has been implicated in the regulation of other fundamental cellular processes, including cell death and metabolism.

Induction of Ferroptosis

Ferroptosis is a form of iron-dependent regulated cell death characterized by lipid peroxidation.

Key Findings:

-

Rabeprazole treatment can induce ferroptosis in gastric epithelial cells, leading to a reduction in the expression of CDX2 and MUC2, markers of gastric intestinal metaplasia.[12]

-

This effect is attributed to the decreased expression of Glutathione Peroxidase 4 (GPX4), a key enzyme in the prevention of lipid peroxidation.[12]

-

Mechanistically, rabeprazole inhibits the PKA/CREB signaling pathway, which in turn reduces the binding of CREB to the GPX4 promoter, thereby downregulating GPX4 expression.[12][13]

Signaling Pathway:

References

- 1. Rabeprazole destroyed gastric epithelial barrier function through FOXF1/STAT3-mediated ZO-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rabeprazole suppresses cell proliferation in gastric epithelial cells by targeting STAT3-mediated glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic insights into the hepatoprotective role of rabeprazole against cyclophosphamide-induced hepatotoxicity via AMPK/SIRT1 activation and suppression of TLR4/NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rabeprazole inhibits inflammatory reaction by inhibition of cell pyroptosis in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rabeprazole inhibits inflammatory reaction by inhibition of cell pyroptosis in gastric epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Helicobacter pylori urease inhibition by rabeprazole, a proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of Antioxidant Effects of the Proton Pump-Inhibiting Drugs Omeprazole, Esomeprazole, Lansoprazole, Pantoprazole, and Rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. Rabeprazole suppressed gastric intestinal metaplasia through activation of GPX4-mediated ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rabeprazole suppressed gastric intestinal metaplasia through activation of GPX4-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

Rabeprazole sodium metabolism and metabolite identification in vitro

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of rabeprazole sodium, a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. The document details the primary metabolic pathways, identifies key metabolites, and presents detailed experimental protocols for their in vitro characterization. All quantitative data are summarized for comparative analysis, and metabolic pathways and experimental workflows are visualized through diagrams.

Introduction to Rabeprazole Metabolism

Rabeprazole undergoes extensive hepatic biotransformation, primarily through non-enzymatic reduction and to a lesser extent, by cytochrome P450 (CYP) enzymes.[1][2] This metabolic profile, being less dependent on the polymorphic CYP2C19 enzyme compared to other proton pump inhibitors, results in more predictable pharmacokinetics across different patient populations.[3][4] The main metabolic routes include reduction to rabeprazole thioether, demethylation, and sulfoxidation.

Primary Metabolic Pathways and Metabolites

The in vitro metabolism of this compound involves several key pathways:

-

Non-enzymatic Reduction: The principal metabolic pathway is a non-enzymatic conversion of rabeprazole to its active metabolite, rabeprazole thioether.[2][5]

-

CYP-Mediated Metabolism:

-

CYP3A4: This enzyme is primarily responsible for the oxidation of rabeprazole to rabeprazole sulfone.[2] It also mediates the stereoselective re-oxidation of rabeprazole thioether back to rabeprazole.

-

CYP2C19: This enzyme is involved in the demethylation of rabeprazole to desmethyl rabeprazole.[2] It also plays a role in the metabolism of rabeprazole thioether to desmethyl rabeprazole thioether.[2]

-

CYP2D6: This enzyme may also be involved in the formation of desmethyl rabeprazole thioether from desmethyl rabeprazole.[2]

-

The major metabolites identified in in vitro systems are:

-

Rabeprazole Thioether

-

Rabeprazole Sulfone

-

Desmethyl Rabeprazole

-

Desmethyl Rabeprazole Thioether

The following diagram illustrates the primary metabolic pathways of rabeprazole.

Caption: Metabolic pathways of this compound.

Quantitative Analysis of Rabeprazole Metabolism

The following tables summarize the kinetic parameters for the key metabolic reactions of rabeprazole and its metabolites in vitro.

Table 1: Michaelis-Menten Kinetics of Rabeprazole Metabolism in Human Liver Microsomes

| Substrate | Metabolite | Km (μg/mL) | Vmax (μg/mL/h) | Reference |

| Rabeprazole | Rabeprazole Thioether | 10.39 | 5.07 | [1] |

Table 2: Kinetic Parameters for the Formation of Rabeprazole Enantiomers from Rabeprazole-Thioether in Human Liver Microsomes

| Metabolite Formed | Km (μM) | Vmax (pmol/min/mg protein) | Reference |

| (R)-rabeprazole | 6.6 | 92 | [6] |

| (S)-rabeprazole | 5.1 | 21 | [6] |

Table 3: Kinetic Parameters for the Formation of Desmethylrabeprazole-Thioether by Recombinant CYP Enzymes

| CYP Enzyme | Km (μM) | Vmax (pmol/min/nmol P450) | Reference |

| CYP2C19 | 5.1 | 600 | [6] |

| CYP2D6 | 15.1 | 736 | [6] |

Table 4: Intrinsic Clearance for the Oxidation of Rabeprazole-Thioether by Recombinant CYP3A4

| Enantiomer Formed | Intrinsic Clearance (Vmax/Km) (nL/min/pmol P450) | Reference | |---|---|---|---| | (R)-rabeprazole | 81 |[6] | | (S)-rabeprazole | 23 |[6] |

Experimental Protocols

This section provides detailed methodologies for the in vitro investigation of rabeprazole metabolism.

In Vitro Incubation with Human Liver Microsomes

This protocol outlines the procedure for assessing the metabolic stability of rabeprazole in human liver microsomes.

Materials:

-

This compound

-

Human liver microsomes (pooled)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ice-cold)

-

Incubator shaker (37°C)

-

Microcentrifuge

Procedure:

-

Prepare a stock solution of rabeprazole in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 1%.

-

On ice, prepare the incubation mixture in microcentrifuge tubes containing potassium phosphate buffer, human liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the rabeprazole stock solution to achieve the desired final substrate concentration.

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle agitation. Samples are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

-

Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Transfer the supernatant to a new tube for analysis by HPLC or LC-MS/MS.

The following diagram illustrates the experimental workflow for in vitro metabolism studies.

Caption: Experimental workflow for in vitro metabolism.

Incubation with Recombinant CYP Enzymes

This protocol is used to identify the specific CYP isoforms involved in rabeprazole metabolism.

Materials:

-

This compound

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C19, CYP2D6) expressed in a suitable system (e.g., baculovirus-infected insect cells)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH

-

Other reagents as per the liver microsome protocol

Procedure:

-

The procedure is similar to the incubation with human liver microsomes, with the recombinant CYP enzyme replacing the liver microsomes.

-

Incubations are performed with individual CYP isoforms to assess their ability to metabolize rabeprazole.

-

Control incubations without the CYP enzyme or without NADPH should be included to account for non-enzymatic degradation.

-

The formation of specific metabolites is monitored over time to determine the catalytic activity of each CYP isoform.

Analytical Methodology for Metabolite Identification and Quantification

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the preferred method for the separation, identification, and quantification of rabeprazole and its metabolites.

Typical HPLC-MS/MS System and Conditions:

-

HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for its high sensitivity and selectivity.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally employed.

-

Detection: Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for rabeprazole and each metabolite.

Metabolite Identification:

-

Full Scan MS: Acquire full scan mass spectra to determine the molecular weights of potential metabolites.

-

Product Ion Scan (MS/MS): Fragment the parent ions of suspected metabolites to obtain characteristic fragmentation patterns.

-

Comparison with Standards: Confirm the identity of metabolites by comparing their retention times and mass spectra with those of authentic reference standards, if available.

-

High-Resolution Mass Spectrometry (HRMS): Use HRMS to determine the accurate mass and elemental composition of the metabolites for further structural elucidation.

Conclusion

The in vitro metabolism of this compound is characterized by a significant non-enzymatic reduction to rabeprazole thioether and contributions from CYP3A4 and CYP2C19 for oxidative metabolism. The detailed protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the metabolic fate of rabeprazole and similar compounds. Understanding these in vitro metabolic pathways is crucial for predicting in vivo pharmacokinetics, potential drug-drug interactions, and inter-individual variability in drug response.

References

- 1. In vitro metabolic stability of moisture-sensitive rabeprazole in human liver microsomes and its modulation by pharmaceutical excipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Site-specific activation of the proton pump inhibitor rabeprazole by tetrathiolate zinc centres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Stereoselective metabolism of rabeprazole-thioether to rabeprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of different polymorphic forms of rabeprazole sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the distinct physicochemical properties of various polymorphic forms of rabeprazole sodium, a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact a drug's solubility, stability, bioavailability, and manufacturability. Understanding these differences is therefore critical in drug development and formulation.

Comparative Physicochemical Data

The following tables summarize the key analytical data for various known polymorphic and amorphous forms of this compound, facilitating a clear comparison of their properties.

Table 1: Powder X-Ray Diffraction (PXRD) Data of this compound Polymorphs

| Polymorphic Form | Characteristic 2θ Peaks (±0.2°) |

| Amorphous | No distinct diffraction peaks are observed.[1] |

| Form X | 5.13, 6.606, 7.244, 8.569, 9.353, 10.565, 12.161, 12.923, 14.414, 14.864, 16.372, 17.309, 18.173, 19.072, 20.01, 20.539, 22.177, 23.469, 24.81, 25.494[1] |

| Form Y | 5.61, 7.207, 7.725, 9.649, 10.352, 11.231, 14.546, 16.418, 16.899, 19.442, 24.943[1] |

| Form Z | 4.694, 9.070, 9.417, 11.254, 14.712, 16.241, 17.264, 18.522, 19.320, 19.626, 19.920, 20.802, 21.477, 23.073, 24.814, 25.702, 27.470, 30.009, 30.653, 33.365, 36.950[1] |

| Hydrate Form α | More intense peaks at approximately 3.8, 5.1, 7.1, 16.9, 17.6, 18.8, 19.9[1] |

| Hydrate Form γ | More intense peaks at approximately 10.5, 18.0, 18.4, 19.4, 21.1, 21.7, 22.9, 23.3, 27.1, 31.6[1] |

Table 2: Thermal Analysis Data (DSC) of this compound Polymorphs

| Polymorphic Form | Key Thermal Events (Endotherms and Exotherms) | Melting Point/Decomposition Range (°C) |

| Amorphous | Endothermic peaks at ~66.46°C, 107.14°C, 147.63°C and an exothermic peak at 221.08°C.[1] | Decomposes around 140-141°C.[1] |

| Form X | Significant endo-exo pattern at 154.62°C and 214.65°C.[1] | 140-150°C[1] |

| Form Y | Significant endo-exo pattern at 182.61°C and 215.57°C.[1] | 160-170°C[1] |

| Form Z | Significant endo-exo pattern at 106.5°C and 228.8°C.[1] | Not specified |

| Hydrate Form α | Significant endothermic peaks at 123.93°C and 179.10°C.[1] | Not specified |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of polymorphic forms. Below are generalized protocols for key analytical techniques based on available literature.

Powder X-Ray Diffraction (PXRD)

Objective: To identify the crystalline structure of the different polymorphic forms.

Methodology:

-

Sample Preparation: A small amount of the this compound sample is gently ground to a fine powder to ensure random orientation of the crystals. The powder is then packed into a sample holder.

-

Instrumentation: A powder X-ray diffractometer is used.

-

Data Collection: The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation). The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions and relative intensities of the diffraction peaks are unique to each crystalline form.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties of the polymorphs, such as melting point, enthalpy of fusion, and solid-solid transitions.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.

-

Instrumentation: A differential scanning calorimeter is used.

-

Data Collection: The sample and a reference pan (usually empty) are heated at a constant rate (e.g., 10°C/min) under a nitrogen purge. The difference in heat flow to the sample and reference is recorded as a function of temperature.

-

Analysis: The resulting thermogram shows endothermic (melting, desolvation) and exothermic (crystallization, decomposition) events as peaks. The peak temperature and the area under the peak provide information about the transition temperature and enthalpy change, respectively.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups and characterize the vibrational modes of the different polymorphic forms.

Methodology:

-

Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and compressed into a thin pellet. Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-transform infrared spectrophotometer is used.

-

Data Collection: The sample is irradiated with a broad range of infrared light, and the absorbance is measured as a function of wavenumber (typically 4000-400 cm⁻¹).

-

Analysis: The resulting infrared spectrum shows absorption bands corresponding to the vibrational frequencies of the molecule's functional groups. Differences in the spectra of polymorphs can indicate variations in intermolecular interactions and crystal packing. For this compound, a characteristic peak for the S=O group is observed around 1274 cm⁻¹.[2]

Solubility Studies

Objective: To determine and compare the solubility of different polymorphic forms in various media.

Methodology:

-

Solvent Selection: A range of solvents, including water, buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4), and organic solvents, are chosen to represent physiological and manufacturing conditions.

-

Equilibrium Solubility Determination: An excess amount of the polymorphic form is added to a known volume of the solvent in a sealed container. The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached.

-

Sample Analysis: The suspension is filtered to remove undissolved solids. The concentration of this compound in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and the experimental workflow for polymorph characterization.

Caption: Mechanism of action of this compound as a proton pump inhibitor.

Caption: Experimental workflow for the characterization of this compound polymorphs.

References

Rabeprazole Sodium's Effect on Gastric Acid Secretion in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of rabeprazole sodium, focusing on its inhibitory effects on gastric acid secretion in various animal models. This document is intended to be a resource for professionals in the fields of pharmacology, gastroenterology, and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the Gastric H+/K+-ATPase

This compound is a member of the proton pump inhibitor (PPI) class of drugs, which act by irreversibly inhibiting the gastric H+/K+-ATPase, the final step in the pathway of gastric acid secretion.[1][2][3] This enzyme, located in the secretory membrane of parietal cells, is responsible for exchanging potassium ions (K+) from the gastric lumen for hydrogen ions (H+) from the cytoplasm, thereby acidifying the stomach contents.

Rabeprazole is a prodrug that requires activation in an acidic environment.[1][2] Upon systemic absorption, it accumulates in the acidic canaliculi of the parietal cells. Here, it undergoes a proton-catalyzed conversion to its active form, a sulfenamide derivative.[2] This active metabolite then forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase, leading to its irreversible inactivation.[2] The restoration of acid secretion is dependent on the synthesis of new H+/K+-ATPase enzyme molecules.

Figure 1: Mechanism of Action of Rabeprazole.

Quantitative Data on Gastric Acid Secretion Inhibition

The antisecretory effects of rabeprazole have been quantified in various animal models. The following tables summarize key findings from studies in rats and dogs.

Rat Models

The pyloric ligation model in rats is a widely used method to assess the antisecretory activity of drugs. In this model, the pyloric end of the stomach is ligated to allow for the accumulation of gastric secretions, which are then collected and analyzed.

Table 1: Effect of Rabeprazole on Gastric Secretion in the Pyloric Ligation Rat Model

| Parameter | Control | Rabeprazole (20 mg/kg, p.o.) | % Inhibition | Reference |

| Gastric Juice Volume (ml) | 10.3 ± 0.58 | 5.31 ± 0.42 | 48.46% | [1] |

| Free Acidity (mEq/l) | 78.4 ± 3.12 | 28.66 ± 2.15 | 63.44% | [1] |

| Total Acidity (mEq/l) | 115.2 ± 4.25 | 51.64 ± 3.88 | 55.16% | [1] |

Data are presented as mean ± SEM.

Dog Models

Detailed Experimental Protocols

Pyloric Ligation Model in Rats

This protocol is a synthesis of commonly employed methods for evaluating the anti-secretory effects of compounds.

Objective: To determine the effect of rabeprazole on the volume and acidity of gastric secretion in rats.

Animals: Male Wistar rats (180-220 g). Animals are fasted for 24-48 hours prior to the experiment but allowed free access to water.

Procedure:

-

Rats are anesthetized with an appropriate anesthetic (e.g., urethane at 1.25 g/kg, intraperitoneally).

-

A midline abdominal incision is made to expose the stomach.

-

The pyloric sphincter is carefully ligated with a silk suture, ensuring that the blood supply to the stomach is not compromised.

-

The test compound (rabeprazole) or vehicle is administered intraduodenally or orally.

-

The abdominal incision is closed with sutures.

-

Four hours after ligation, the animals are euthanized by cervical dislocation.

-

The esophagus is clamped, and the stomach is removed.

-

The gastric contents are collected into a graduated centrifuge tube.

-

The volume of the gastric juice is measured.

-

The gastric juice is centrifuged at 2000 rpm for 10 minutes.

-

The supernatant is collected for the determination of pH, free acidity, and total acidity by titration with 0.01 N NaOH using appropriate indicators (e.g., Töpfer's reagent for free acidity and phenolphthalein for total acidity).

Figure 2: Pyloric Ligation Experimental Workflow.

Conscious Gastric Fistula Dog Model

This protocol describes a general procedure for assessing the effects of gastric acid secretion inhibitors in conscious dogs.

Objective: To evaluate the dose-dependent effect of rabeprazole on basal and stimulated gastric acid secretion in conscious dogs.

Animals: Beagle dogs of either sex, surgically prepared with a chronic gastric fistula.

Procedure:

-

Animal Preparation: Dogs are fasted for at least 18 hours before the experiment but have free access to water.

-

Basal Acid Secretion: The gastric fistula is opened, and the stomach is washed with warm water until the return is clear. Gastric juice is then collected by gravity drainage for 15-minute intervals for a control period to establish basal acid output.

-

Stimulation of Acid Secretion: A continuous intravenous infusion of a secretagogue, such as histamine or pentagastrin, is initiated to induce a submaximal steady-state of acid secretion.

-

Drug Administration: Once a stable plateau of acid secretion is achieved, rabeprazole or vehicle is administered intravenously or orally.

-

Sample Collection: Gastric juice samples continue to be collected at 15-minute intervals for several hours after drug administration.

-

Sample Analysis: The volume of each gastric juice sample is measured, and the acid concentration is determined by titration with a standardized NaOH solution to a pH of 7.0. The acid output is calculated as the product of the volume and the acid concentration.

-

Data Analysis: The percentage inhibition of acid secretion is calculated by comparing the acid output after drug administration to the pre-drug stimulated level.

Figure 3: Conscious Fistula Dog Experimental Workflow.

Conclusion

The data from animal models consistently demonstrate that this compound is a potent and effective inhibitor of gastric acid secretion. Its mechanism of action, involving the irreversible inhibition of the gastric H+/K+-ATPase, leads to a sustained reduction in both basal and stimulated acid output. The experimental models described in this guide, particularly the pyloric ligation model in rats and the conscious gastric fistula model in dogs, are crucial tools for the preclinical evaluation of gastric acid inhibitors. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers and scientists in the ongoing development and understanding of drugs targeting gastric acid-related disorders.

References

Discovery and synthesis of novel rabeprazole sodium analogs

An In-depth Technical Guide to the Discovery and Synthesis of Novel Rabeprazole Sodium Analogs

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Rabeprazole, a member of the proton pump inhibitor (PPI) class, is a widely prescribed medication for the management of acid-related gastrointestinal disorders. Its mechanism involves the irreversible inhibition of the gastric H+/K+-ATPase (proton pump). The development of novel analogs of this compound is a key area of research, aiming to enhance efficacy, improve pharmacokinetic profiles, and overcome potential resistance. This technical guide provides a comprehensive overview of the core principles and methodologies involved in the discovery, synthesis, and evaluation of new rabeprazole analogs. It includes detailed experimental protocols, structured data for comparative analysis, and visualizations of key pathways and workflows to support drug discovery efforts in this domain.

Mechanism of Action of Rabeprazole

Rabeprazole is a prodrug that requires activation in an acidic environment.[1][2] After systemic absorption, it selectively accumulates in the acidic secretory canaliculi of gastric parietal cells. Here, it is protonated and converted into its active form, a cationic sulfenamide.[1][2][3] This active metabolite then forms a stable covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase enzyme.[3][4] This irreversible binding inactivates the proton pump, blocking the final step in gastric acid secretion.[1][5] The development of analogs often focuses on modifying the structure to influence the pKa, rate of activation, and binding affinity to the enzyme.

Synthesis of Novel Rabeprazole Analogs

The synthesis of rabeprazole analogs generally follows a convergent strategy, involving the preparation of a substituted pyridine moiety and a benzimidazole moiety, which are then coupled to form a thioether precursor. This precursor is subsequently oxidized to the final sulfoxide product. Modifications at either the pyridine or benzimidazole rings can be introduced to generate novel analogs.

General Synthetic Workflow

A common synthetic route involves three main stages:

-

Synthesis of the Pyridine Intermediate: A substituted 2-chloromethylpyridine derivative is synthesized. This is a crucial building block where modifications can be made to the substituents on the pyridine ring.

-

Thioether Formation: The chlorinated pyridine intermediate is condensed with 2-mercaptobenzimidazole in the presence of a base to form the core thioether structure.

-

Oxidation: The thioether is selectively oxidized to the corresponding sulfoxide (the active pharmacophore) using a controlled oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or sodium hypochlorite. The final product is then typically converted to its sodium salt.

Experimental Protocol: Synthesis of Thioether Precursor

This protocol describes the condensation of 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride with 2-mercaptobenzimidazole, a key step in forming the thioether backbone.

Materials:

-

2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride

-

2-Mercaptobenzimidazole

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Water

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle.

Procedure:

-

Dissolve 2-mercaptobenzimidazole (1.0 equivalent) in a solution of sodium hydroxide (2.2 equivalents) in a mixture of ethanol and water in a round-bottom flask.

-

Stir the mixture at room temperature until a clear solution is obtained.

-

Add a solution of 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride (1.05 equivalents) in ethanol dropwise to the reaction mixture.

-

Heat the reaction mixture to 50°C and maintain stirring for 3-4 hours.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Distill off the ethanol under reduced pressure.

-

Add water to the residue to precipitate the crude product.

-

Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the thioether precursor, 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole.[6]

-

The crude product can be further purified by recrystallization from a suitable solvent like methanol.

Biological Evaluation and Screening

The evaluation of novel rabeprazole analogs involves a hierarchical screening process to identify candidates with superior biological activity and drug-like properties.

Screening Workflow

A typical screening cascade begins with a primary in vitro assay to determine the direct inhibitory effect on the target enzyme. Promising hits from the primary screen are then subjected to secondary assays to evaluate cellular activity, selectivity, and preliminary safety profiles.

Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the proton pump enzyme isolated from gastric tissue.

Materials:

-

Gastric microsomal vesicles (source of H+/K+-ATPase), prepared from sources like sheep or pig stomachs.[7]

-

Test compounds (novel analogs) dissolved in DMSO.

-

Omeprazole or Rabeprazole (as a positive control).

-

Tris-HCl buffer (pH 7.4).

-

Magnesium Chloride (MgCl2), Potassium Chloride (KCl).

-

Adenosine triphosphate (ATP).

-

Ice-cold 10% Trichloroacetic acid (TCA).

-

Reagents for quantifying inorganic phosphate (Pi) released from ATP hydrolysis.

Procedure:

-

Prepare a reaction mixture containing the gastric microsomal vesicles (enzyme source), Tris-HCl buffer, MgCl2, and KCl.

-

Add the test compound at various concentrations (e.g., from a serial dilution) or the control (omeprazole/rabeprazole) to the reaction mixture. A vehicle control (DMSO) should also be run.

-

Pre-incubate the mixture at 37°C for 60 minutes to allow for compound activation and binding.

-

Initiate the enzymatic reaction by adding ATP to the mixture.[7]

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding ice-cold 10% TCA. This also precipitates the protein.[7]

-

Centrifuge the samples to pellet the precipitated protein.

-

Measure the amount of inorganic phosphate (Pi) released into the supernatant using a standard method (e.g., Fiske-Subbarow method). The amount of Pi released is directly proportional to the enzyme activity.

-

Calculate the percentage inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage inhibition against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity).

Data Presentation: Comparative Analysis of Novel Analogs

The systematic evaluation of novel analogs allows for the development of structure-activity relationships (SAR).[2] Key data points, including inhibitory potency (IC50), are compiled to compare candidates. The following table presents illustrative data for several classes of rabeprazole analogs identified as potential process impurities or metabolites, which serve as a basis for novel scaffold design.[4][8][9]

| Compound ID | Analog Type / Key Structural Modification | Structure (SMILES) | H+/K+-ATPase IC50 (µM) [Illustrative] | Notes |

| RABE-001 | Rabeprazole (Reference) | CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC | 0.85 | Potent and rapid onset of action. |

| RABE-A01 | Chloro Analog | CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)Cl | 2.50 | Substitution of the methoxypropoxy side chain with chlorine.[4] |

| RABE-A02 | Methoxy Analog | CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OC | 1.80 | Simpler alkoxy substitution may affect lipophilicity and activation rate.[4] |

| RABE-A03 | Rabeprazole Sulfone | CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCCCOC | > 50 | Over-oxidation to sulfone leads to a significant loss of activity.[8] |

| RABE-A04 | Rabeprazole Thioether | CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCCCOC | > 100 | The sulfoxide is critical for activity; the thioether is an inactive precursor.[10] |

| RABE-A05 | N-Oxide Analog | CC1=C(C=--INVALID-LINK--C=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC | 15.2 | Oxidation on the pyridine nitrogen generally reduces potency.[8] |

Note: The IC50 values are illustrative and intended for comparative purposes within the context of this guide. Actual values would be determined experimentally.

Conclusion